Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)-

描述

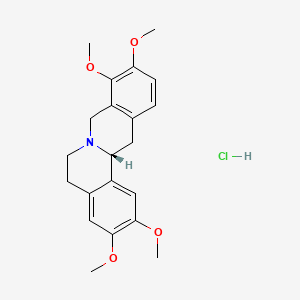

Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)-: is a chemical compound with the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol . It is also known by other names such as 2,3,9,10-Tetramethoxyberbine and Tetrahydropalmatine . This compound is a member of the isoquinoline alkaloid family and is known for its diverse pharmacological activities.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)- involves several steps. One common method includes the methylation of berberine to produce 2,3,9,10-tetramethoxyberbine, followed by the conversion to its hydrochloride salt. The reaction conditions typically involve the use of methanol and hydrochloric acid under controlled temperature and pressure.

Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes using automated reactors to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) is common to monitor the reaction progress and purity of the final product.

化学反应分析

Types of Reactions: Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of demethylated products.

科学研究应用

Metabolic Disorders

Antidiabetic Effects

Berberine has been extensively studied for its antidiabetic properties. It has been shown to improve insulin sensitivity and reduce blood glucose levels in patients with type 2 diabetes mellitus (T2DM). A systematic review indicated that berberine can significantly lower fasting blood glucose and HbA1c levels in diabetic patients . In clinical trials, it has been compared favorably with metformin, a standard treatment for T2DM .

Dyslipidemia Management

Berberine also exhibits lipid-lowering effects. It has been shown to decrease total cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol. A study involving a nutraceutical combination including berberine demonstrated significant improvements in lipid profiles among participants with hypercholesterolemia .

Weight Management and Obesity

Research indicates that berberine may aid in weight loss by improving metabolic rates and reducing fat accumulation. Its effects on obesity are linked to its ability to enhance insulin sensitivity and modulate lipid metabolism .

Antimicrobial Properties

Antifungal Activity

Berberine hydrochloride has demonstrated significant antifungal activity against various pathogens, including Trichophyton mentagrophytes, which causes dermatophytosis. Studies have shown that berberine can inhibit fungal growth effectively and alter the morphology of fungal cells . This suggests potential applications in treating fungal infections.

Antibacterial Effects

The compound exhibits broad-spectrum antibacterial activity against several Gram-positive and Gram-negative bacteria. It has been effective against pathogens such as Corynebacterium diphtheriae and Staphylococcus aureus, making it a candidate for treating bacterial infections . Its mechanism involves disrupting bacterial cell membranes and inhibiting DNA synthesis.

Photodynamic Therapy (PDT)

Berberine has emerged as a promising agent in photodynamic therapy for cancer treatment. Research indicates that it can act as a photosensitizer, generating reactive oxygen species (ROS) upon light activation. This property allows it to induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues . The effectiveness of berberine in PDT is influenced by its structural characteristics, particularly the presence of methoxy groups which enhance its photochemical properties .

Case Studies

作用机制

The mechanism of action of Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)- involves its interaction with various molecular targets, including neurotransmitter receptors and ion channels. It is known to modulate the activity of dopamine receptors, which contributes to its analgesic and neuroprotective effects . Additionally, it can inhibit certain enzymes, leading to its anti-inflammatory properties .

相似化合物的比较

Berberine: Another isoquinoline alkaloid with similar pharmacological activities.

Palmatine: Known for its antimicrobial and anti-inflammatory properties.

Tetrahydropalmatine: Shares similar structural features and pharmacological effects.

Uniqueness: Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)- is unique due to its specific methylation pattern, which influences its pharmacokinetic properties and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .

生物活性

Berbine, specifically in its form as 2,3,9,10-tetramethoxy-, hydrochloride, (+)-, has garnered significant attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on a thorough review of existing literature.

Overview of Berbine

Berbine is an isoquinoline alkaloid primarily extracted from various plants such as Berberis species. It is known for its broad spectrum of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. The specific structural features of berbine contribute to its pharmacological properties; notably, the methoxy groups at positions 2, 3, 9, and 10 enhance its bioactivity.

Berbine exerts its biological effects through multiple mechanisms:

- AMPK Activation : Berbine activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism regulation. This activation leads to improved insulin sensitivity and glucose uptake .

- NF-κB Inhibition : It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and modulating immune responses .

- Antioxidant Effects : Berbine demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress in various cell types .

Antimicrobial Activity

Berbine has shown efficacy against a range of pathogens:

- Bacterial Infections : Studies indicate that berbine enhances the effectiveness of antibiotics against multi-drug resistant bacteria . It has been specifically noted for its action against Escherichia coli and Shigella species.

- Antiviral Properties : Research has documented berbine's ability to inhibit HIV replication by interfering with viral entry and replication processes .

Anti-inflammatory Activity

Berbine significantly reduces pro-inflammatory cytokines such as TNF-α and IL-6 in various models of obesity-related inflammation. This suggests potential therapeutic applications in metabolic syndrome and related disorders .

Anticancer Activity

Berbine exhibits promising anticancer properties:

- Cell Cycle Regulation : It induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cell lines through caspase activation .

- Tumor Growth Inhibition : In vitro studies have shown that berbine can inhibit growth in gastric cancer cell lines by suppressing epidermal growth factor receptor (EGFR) signaling pathways .

Clinical Studies

Several clinical trials have evaluated the therapeutic potential of berbine:

Limitations and Future Directions

Despite its promising pharmacological profile, berbine's clinical application is limited by its poor bioavailability. Future research should focus on developing novel delivery systems to enhance absorption and efficacy. Additionally, further studies are warranted to explore the full range of its biological activities and potential interactions with other therapeutic agents.

属性

IUPAC Name |

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSZZQQRTPWMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6024-85-7, 2506-20-9, 6024-83-5 | |

| Record name | 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropalmaline chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palmatine, hydrochloride, (+)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6024-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAHYDROPALMATINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AA8F911N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。